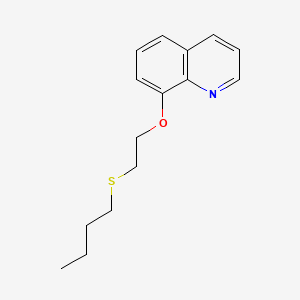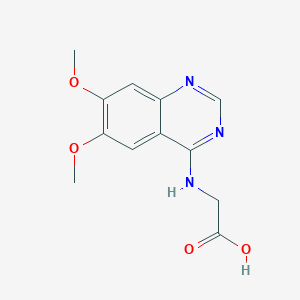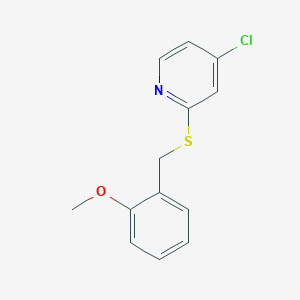
1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities.
Métodos De Preparación
The synthesis of 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one typically involves the reaction of 4-methoxyindole with piperidin-4-one under specific conditions. One common method involves the use of methanesulfonic acid as a catalyst under reflux conditions in methanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are common due to the indole ring’s electron-rich nature.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.
Aplicaciones Científicas De Investigación
1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Mecanismo De Acción
The mechanism of action of 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one involves its interaction with various molecular targets. It is known to inhibit tubulin polymerization, which is crucial for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound’s effects on other pathways are still under investigation, but its ability to bind to multiple receptors makes it a versatile molecule in medicinal chemistry.
Comparación Con Compuestos Similares
Similar compounds to 1-((4-Methoxy-1H-indol-3-yl)methyl)piperidin-4-one include other indole derivatives such as:
1-Methyl-4-piperidone: Used in the synthesis of various pharmaceuticals.
1-((1-Methyl-1H-indol-3-yl)methyl)piperidin-4-one: Similar in structure but with different substituents, leading to varied biological activities.
The uniqueness of this compound lies in its specific methoxy group on the indole ring, which can influence its reactivity and biological activity compared to other indole derivatives.
Propiedades
Número CAS |
873445-76-2 |
|---|---|
Fórmula molecular |
C15H18N2O2 |
Peso molecular |
258.32 g/mol |
Nombre IUPAC |
1-[(4-methoxy-1H-indol-3-yl)methyl]piperidin-4-one |
InChI |
InChI=1S/C15H18N2O2/c1-19-14-4-2-3-13-15(14)11(9-16-13)10-17-7-5-12(18)6-8-17/h2-4,9,16H,5-8,10H2,1H3 |
Clave InChI |
AUQAGFSKWXFPSY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1C(=CN2)CN3CCC(=O)CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Ethyl 4-methoxy-1,6,7,8-tetrahydrocyclopenta[g]indole-2-carboxylate](/img/structure/B11856295.png)
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B11856296.png)
![N-(6-chloroimidazo[1,2-a]pyridin-2-yl)-2,2,2-trifluoroacetamide](/img/structure/B11856303.png)





